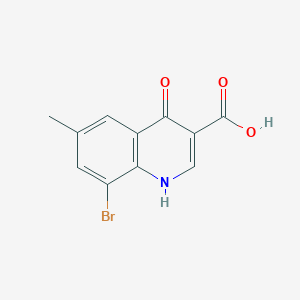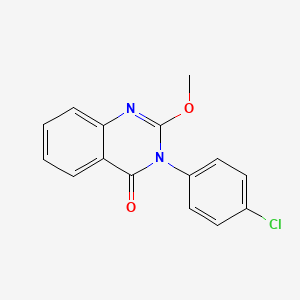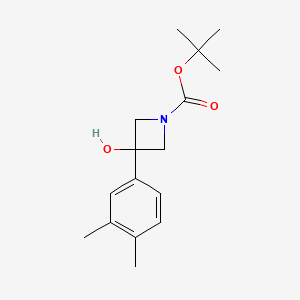![molecular formula C14H20N4O2 B11842612 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ジメチル-7-(ピペリジン-1-イルメチル)-1H-ピロロ[2,3-d]ピリミジン-2,4(3H,7H)-ジオンは、ピロロ[2,3-d]ピリミジン類に属する複素環式化合物です。これらの化合物は、様々な生物活性を持つことが知られており、潜在的な治療用途について研究されています。
2. 製法
合成経路と反応条件
1,3-ジメチル-7-(ピペリジン-1-イルメチル)-1H-ピロロ[2,3-d]ピリミジン-2,4(3H,7H)-ジオンの合成は、通常、4-クロロ-7H-ピロロ[2,3-d]ピリミジンとピペリジンを還流条件下で縮合させることから始まります 。この反応は、しばしば水素化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、求核置換反応が促進されます。
工業生産方法
この化合物の工業生産方法には、同様の合成経路が採用される場合がありますが、より大規模で行われます。連続フロー反応器や自動合成プラットフォームの利用により、生産プロセスの効率と収率を向上させることができます。
3. 化学反応解析
反応の種類
1,3-ジメチル-7-(ピペリジン-1-イルメチル)-1H-ピロロ[2,3-d]ピリミジン-2,4(3H,7H)-ジオンは、以下のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド (DMF) 中の水素化ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。例えば、酸化により、ピロロ[2,3-d]ピリミジン-2,4-ジオン誘導体が生成される可能性があり、置換反応により、ピペリジン部分に様々な官能基を導入することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with piperidine under reflux conditions . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups at the piperidine moiety.
科学的研究の応用
1,3-ジメチル-7-(ピペリジン-1-イルメチル)-1H-ピロロ[2,3-d]ピリミジン-2,4(3H,7H)-ジオンは、以下のような様々な科学研究に応用されています。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性や、生体高分子との相互作用について研究されています。
医学: 抗がん剤や抗菌剤などの潜在的な治療効果について調査されています。
工業: 新素材や化学プロセスの開発に利用されています。
作用機序
1,3-ジメチル-7-(ピペリジン-1-イルメチル)-1H-ピロロ[2,3-d]ピリミジン-2,4(3H,7H)-ジオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位またはアロステリック部位に結合することにより酵素活性を阻害し、酵素の機能に影響を与える可能性があります。 また、細胞増殖やアポトーシスに関与する細胞経路と相互作用し、その潜在的な抗がん効果に寄与する可能性があります .
類似化合物との比較
類似化合物
ピリド[2,3-d]ピリミジン-5-オン: 抗増殖活性や抗菌活性を持つことが知られています.
ピリド[2,3-d]ピリミジン-7-オン: チロシンキナーゼ阻害剤やサイクリン依存性キナーゼ阻害剤としての役割が注目されています.
独自性
1,3-ジメチル-7-(ピペリジン-1-イルメチル)-1H-ピロロ[2,3-d]ピリミジン-2,4(3H,7H)-ジオンは、ピペリジン部分の存在など、特定の構造的特徴を持つため、独特な生物活性と潜在的な治療用途を持つ可能性があります。
特性
分子式 |
C14H20N4O2 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
1,3-dimethyl-7-(piperidin-1-ylmethyl)pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N4O2/c1-15-12-11(13(19)16(2)14(15)20)6-9-18(12)10-17-7-4-3-5-8-17/h6,9H,3-5,7-8,10H2,1-2H3 |
InChIキー |
RJUVUDDORIMLIY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CN2CN3CCCCC3)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)





![2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B11842581.png)
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)



![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)
